N-(2,4-dimethylphenyl)-2-iodoacetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-iodoacetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2,4-dimethylphenyl group, and the hydrogen atom of the acetamide group is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-iodoacetamide typically involves the reaction of 2,4-dimethylaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-(2,4-dimethylphenyl)-2-iodoacetic acid.
Reduction Reactions: The compound can be reduced to form N-(2,4-dimethylphenyl)-2-aminoacetamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-(2,4-dimethylphenyl)-2-hydroxyacetamide, N-(2,4-dimethylphenyl)-2-aminoacetamide, and N-(2,4-dimethylphenyl)-2-thioacetamide.
Oxidation Reactions: The major product is N-(2,4-dimethylphenyl)-2-iodoacetic acid.
Reduction Reactions: The major product is N-(2,4-dimethylphenyl)-2-aminoacetamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-iodoacetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues such as cysteine and lysine in proteins. This covalent modification can alter the function of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-iodoacetamide can be compared with other similar compounds such as:
N-(2,4-dimethylphenyl)acetamide: This compound lacks the iodine atom and therefore has different reactivity and applications.
N-(2,4-dimethylphenyl)-2-bromoacetamide: Similar to the iodoacetamide, but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
N-(2,4-dimethylphenyl)-2-chloroacetamide: Another halogenated derivative with distinct chemical properties and uses.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-iodoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBUTCQUATMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CI)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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